
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. TBS has been used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
作用机制
The mechanism of action of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors. 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has also been shown to inhibit the binding of ligands to specific receptors, such as the adenosine A3 receptor.
Biochemical and Physiological Effects:
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has also been shown to inhibit the binding of ligands to specific receptors, which can affect various physiological processes, including neurotransmission and immune function.
实验室实验的优点和局限性
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has some limitations, including its high cost and limited availability. 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is also toxic and should be handled with care.
未来方向
There are several future directions for research involving 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide. One potential direction is the development of new drugs that target specific enzymes and receptors using 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide as a scaffold. Another potential direction is the use of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, there is potential for the use of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide as a protecting group for alcohols and amines in organic synthesis. Overall, 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has a wide range of applications in scientific research and is a valuable tool for studying various biochemical and physiological processes.
合成方法
The synthesis of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is a multi-step process that involves the reaction of 4-tert-butylphenol with ethyl bromoacetate, followed by the reaction of the resulting product with isobutylamine and sodium hydride. The final step involves the reaction of the intermediate product with chlorosulfonic acid to produce 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been used as a scaffold for developing new drugs that target specific enzymes and receptors. In biochemistry, 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been used as a substrate for enzyme assays and as a tool for studying protein-ligand interactions. In organic synthesis, 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been used as a protecting group for alcohols and amines.
属性
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-20-15-9-8-13(10-14(15)16(4,5)6)21(18,19)17-11-12(2)3/h8-10,12,17H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQVUUDDULCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)


![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
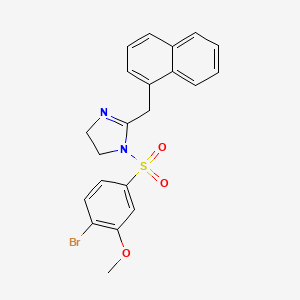
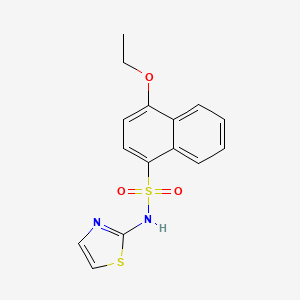
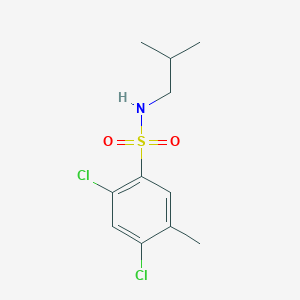
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)
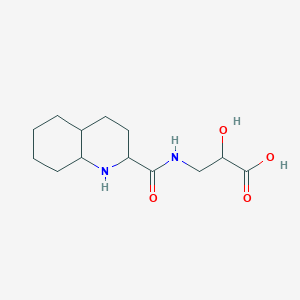
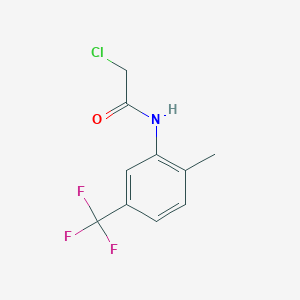

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)